Edoxaban N-oxide Edoxaban N-oxide
Brand Name: Vulcanchem
CAS No.: 2244103-96-4
VCID: VC2892657
InChI: InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1
SMILES: CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Molecular Formula: C24H30ClN7O5S
Molecular Weight: 564.1 g/mol

Edoxaban N-oxide

CAS No.: 2244103-96-4

Cat. No.: VC2892657

Molecular Formula: C24H30ClN7O5S

Molecular Weight: 564.1 g/mol

* For research use only. Not for human or veterinary use.

Edoxaban N-oxide - 2244103-96-4

Specification

CAS No. 2244103-96-4
Molecular Formula C24H30ClN7O5S
Molecular Weight 564.1 g/mol
IUPAC Name N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide
Standard InChI InChI=1S/C24H30ClN7O5S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3,37)12-18(16)38-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+,32?/m0/s1
Standard InChI Key VXYMWDLQMMPOMS-QDYCCJOXSA-N
Isomeric SMILES CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
SMILES CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl
Canonical SMILES CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)[O-])NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Properties

Edoxaban N-oxide is identified chemically as 5-chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide . This compound is formed through the N-oxidation of the thiazolopyridine ring in the parent compound edoxaban.

Table 1: Physical and Chemical Properties of Edoxaban N-oxide

PropertyValue
Molecular FormulaC₂₄H₃₀ClN₇O₅S
Molecular Weight564.06 g/mol
CAS Number2244103-96-4
Alternative NamesEdoxaban-M5, (5S)-5-Oxide Edoxaban
StereochemistryEpimeric
Defined Stereocenters3 of 4
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8
Topological Polar Surface Area180 Ų

The molecular structure of Edoxaban N-oxide features a cyclohexyl core with specific stereochemistry (1S,2R,4S), a dimethylcarbamoyl group, a 5-chloropyridine moiety, and critically, an N-oxide group on the thiazolopyridine ring system . This N-oxidation represents the key structural difference from the parent compound edoxaban.

Formation and Metabolism

Edoxaban N-oxide is formed through the oxidative metabolism of edoxaban, primarily mediated by cytochrome P450 3A4 (CYP3A4) enzyme activity . The metabolism of edoxaban involves multiple pathways, with N-oxidation representing one of the significant transformations.

In human metabolism studies, edoxaban undergoes several biotransformations including:

  • Hydrolytic cleavage of the N,N-dimethylcarbamoyl group

  • Oxidative N-demethylation of the thiazolopyridine ring

  • N-demethylation of the N,N-dimethylcarbamoyl group

  • N-oxidation of the thiazolopyridine ring (forming edoxaban N-oxide)

  • N-glucuronide conjugation

Research indicates that after administration of [¹⁴C]-edoxaban to healthy subjects, approximately 35% of the dose is recovered in urine and 62% in feces . While unchanged edoxaban remains the predominant compound in plasma, various metabolites including edoxaban N-oxide are detected in both plasma and excreta .

Pharmacokinetic Characteristics

Table 2: Pharmacokinetic Parameters of Edoxaban and Selected Metabolites

ParameterEdoxabanM-4 (Another Metabolite)
Cmax (ng/mL; oral)256 ± 87.718.0 ± 7.97
tmax (h; oral)1.02 [0.500–3.00]1.98 [1.48–4.00]
AUC∞ (ng·h/mL; oral)1766 ± 435.3128 ± 44.8
t½ (h; oral)11.5 ± 5.6310.5 ± 5.18
Volume of distribution (L)107 ± 19.9Not determined
Bioavailability (%)62Not applicable

Following oral administration, edoxaban reaches peak plasma concentrations within 1-2 hours, with a terminal elimination half-life of approximately 10-14 hours . The drug exhibits minimal accumulation with repeated once-daily dosing . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance .

Analytical Detection Methods

Several analytical methods have been developed for the detection and characterization of edoxaban N-oxide, particularly in the context of drug metabolism studies and stability testing.

Liquid Chromatography Methods

High-performance liquid chromatography (HPLC) coupled with mass spectrometry represents the primary analytical approach for edoxaban N-oxide detection. A validated method has been reported with the following parameters:

Table 3: HPLC Parameters for Edoxaban N-oxide Analysis

ParameterSpecification
Mobile Phase A10 mM ammonium acetate
Mobile Phase BAcetonitrile:methanol (1:1% v/v)
Flow Rate0.7 mL/min
Column Temperature40°C
Detection Wavelength290 nm
DetectorHigh-resolution mass spectrometry quadrupole-time of flight

This methodology has successfully separated edoxaban N-oxide from other oxidative degradation products with good resolution . The high sensitivity of mass spectrometry detection enables accurate quantification and structural confirmation.

Surface Enhanced Raman Spectroscopy

Recent innovations include Surface Enhanced Raman Spectroscopy (SERS) for edoxaban detection, which may also be applicable to its metabolites including edoxaban N-oxide:

Table 4: SERS Method Parameters for Edoxaban Analysis

ParameterSpecification
SubstrateGold-coated silicon nanopillar
Alternative SubstrateGold-coated copper oxide
Sample PreparationDMSO:water (1:10 v/v)
Excitation Wavelength785 nm
Laser Power5 mW
Acquisition Time1 s (10 accumulations)
Detection Range400-1800 cm⁻¹
Key Raman Bands512 cm⁻¹, 635 cm⁻¹, 1005 cm⁻¹, 1436 cm⁻¹
Linear Detection Range1.4 × 10⁻⁴M to 10⁻¹²M
Limit of Quantification10⁻¹²M

This SERS method demonstrates exceptional sensitivity with limits of quantification reaching 10⁻¹²M, making it potentially valuable for therapeutic drug monitoring applications .

Clinical Relevance and Drug Monitoring

While the parent compound edoxaban remains the primary active entity, understanding edoxaban N-oxide has several clinical implications:

Table 5: Clinical Considerations for Edoxaban Metabolism and Interactions

FactorImpact on MetabolismPotential Clinical Relevance
P-glycoprotein (P-gp) inhibitorsIncreased edoxaban exposurePotential increased bleeding risk
CYP3A4 inhibitorsMay increase N-oxide formationAltered metabolite profile
Hepatic impairmentAltered oxidative metabolismPotential changes in efficacy/safety profile
Renal impairmentReduced clearanceDose adjustment considerations

Future Research Directions

Several areas warrant further investigation regarding edoxaban N-oxide:

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